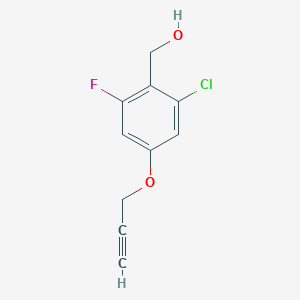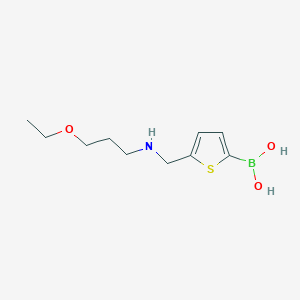
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an ethyloxypropylaminomethyl group Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the thiophene ring.
Attachment of the Ethyloxypropyl Group: This step involves the alkylation of the amine with an ethyloxypropyl halide under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the aminomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: The reversible binding of boronic acids with diols makes them useful in the development of sensors for sugars and other biomolecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diols.
Drug Development: The compound’s ability to form reversible covalent bonds makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Medicine
Cancer Therapy: Boronic acid derivatives have shown potential in cancer therapy due to their ability to inhibit proteasomes and other cancer-related enzymes.
Antibacterial Agents: Some boronic acid derivatives have been explored as antibacterial agents.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Boronic acid derivatives are used in the synthesis of agrochemicals.
作用機序
The mechanism of action of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic Acid: A boronic acid derivative with a thiophene ring but lacking the aminomethyl and ethyloxypropyl groups.
[5-(Aminomethyl)-2-thienyl]boronic Acid: Similar to the compound but without the ethyloxypropyl group.
Uniqueness
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyloxypropyl and aminomethyl groups, which may enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H18BNO3S |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
[5-[(3-ethoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO3S/c1-2-15-7-3-6-12-8-9-4-5-10(16-9)11(13)14/h4-5,12-14H,2-3,6-8H2,1H3 |
InChIキー |
INTSKBIOYSIVOX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNCCCOCC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8379604.png)
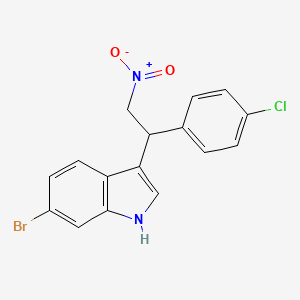
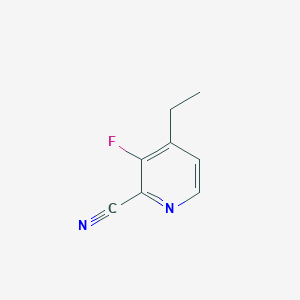
![butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine](/img/structure/B8379634.png)

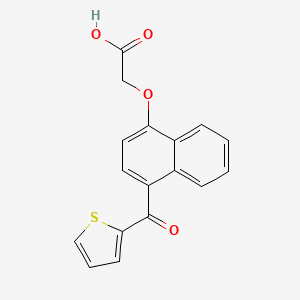
![8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8379656.png)


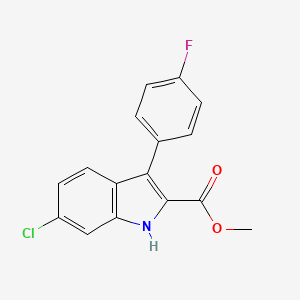
![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)
![3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B8379699.png)
